3-Nitro-4-thiocyanato-benzoic acid methyl ester
Overview
Description
3-Nitro-4-thiocyanato-benzoic acid methyl ester is an organic compound with a complex structure that includes nitro, thiocyanato, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-thiocyanato-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the thiocyanato group through a substitution reaction. The esterification step is usually carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-thiocyanato-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiocyanato group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-thiocyanato-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-thiocyanato-benzoic acid methyl ester involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the thiocyanato group can act as a leaving group in substitution reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid methyl ester: Lacks the thiocyanato group, making it less reactive in substitution reactions.
4-Nitrobenzoic acid methyl ester: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
3-Thiocyanato-benzoic acid methyl ester: Lacks the nitro group, making it less versatile in redox reactions.
Uniqueness
3-Nitro-4-thiocyanato-benzoic acid methyl ester is unique due to the presence of both nitro and thiocyanato groups, which provide a combination of reactivity in redox and substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-nitro-4-thiocyanatobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c1-15-9(12)6-2-3-8(16-5-10)7(4-6)11(13)14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZUQWMXRVFBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289565 | |
Record name | Methyl 3-nitro-4-thiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-80-3 | |
Record name | Methyl 3-nitro-4-thiocyanatobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6083-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-nitro-4-thiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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